Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3
Overview
Description
Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 is a chemical compound with the molecular formula C7H10N2O2S . It is also known by other names such as 4-Methylbenzenesulfonhydrazide-d3 and N,N’,N’-trideuterio-4-methylbenzenesulfonohydrazide .
Molecular Structure Analysis
The molecular structure of Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 can be represented by the InChI string: InChI=1S/C7H10N2O2S/c1-6-2-4-7 (5-3-6)12 (10,11)9-8/h2-5,9H,8H2,1H3/i/hD3 . This indicates the presence of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom in the molecule .Physical And Chemical Properties Analysis
Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 has a molecular weight of 189.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 189.06512898 g/mol . The topological polar surface area is 80.6 Ų . It has a heavy atom count of 12 .Scientific Research Applications
Conformational Properties
Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 and its derivatives are explored for their conformational properties. For example, a study found that the molecule has six conformers, each differing in the orientation of the fragments of the–SO2NHNH2 group, with variations in energies, frontier orbitals, and dipole moments. This molecule is noted for its role as porofors and biologically active compounds (Fedorov & Giricheva, 2017).
Synthesis Optimization
Research has focused on optimizing conditions for synthesizing sulfonated hydrazides of benzoic and benzenesulfonic acids. This includes studies on the kinetic relationships and the use of various solvents, with an emphasis on improving the efficiency and yield of these compounds (Kustova et al., 2016).
Spectroscopic and Structural Analysis
Spectroscopic and structural analyses are conducted to understand the properties of benzenesulfonic acid hydrazide derivatives. For instance, research on compounds like N’-(4-(prop-2-ynyloxy)benzylidene)isonicotinohydrazide and 4-methyl-N’-(4(prop-2-ynyloxy)benzylidene)-benzenesulfonohydrazide involved characterizing these compounds through techniques like FT-IR, UV–Visible, and single-crystal X-ray diffraction. Theoretical studies using DFT and TD-DFT methods complement these analyses (Khan et al., 2020).
Liquid Crystalline Behaviour
The liquid crystalline behavior of hydrazide-modified azobenzene derivatives, which include benzenesulfonic acid hydrazide analogs, has been investigated. These studies look into the formation of hydrogen-bonded supramolecular structures and their impact on properties like melting temperatures and mesomorphic behavior (Bai et al., 2005).
properties
IUPAC Name |
N,N',N'-trideuterio-4-methylbenzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3/i/hD3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGLPKIVTVWCFT-ZRLBSURWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])N([2H])S(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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